5-{4-[(4-Methylbenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-{4-[(4-Methylbenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community. It is commonly referred to as MBOBT and is a thiazolidinedione derivative. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and biological research.
Mechanism of Action
The mechanism of action of MBOBT involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-gamma). This activation leads to the inhibition of pro-inflammatory cytokines and the promotion of insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
MBOBT has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and promote cell cycle arrest and apoptosis in cancer cells. MBOBT has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MBOBT in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, the limitations of using MBOBT in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the study of MBOBT. One potential application is in the development of novel drugs for the treatment of diabetes and obesity. MBOBT could also be studied for its potential use in the treatment of cancer and other inflammatory diseases. Additionally, further research could be conducted to elucidate the precise mechanism of action of MBOBT and to identify potential drug targets for its use in various diseases.
Synthesis Methods
The synthesis of MBOBT involves a multi-step reaction process that includes the condensation of 4-methylbenzaldehyde with 4-hydroxybenzaldehyde, followed by the reaction of the resulting compound with 2-(4-morpholinyl)-2-oxoethylamine and thiazolidine-2,4-dione. The final product is obtained through a purification process that involves recrystallization.
Scientific Research Applications
MBOBT has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. MBOBT has also been studied for its potential use in the treatment of diabetes and obesity.
properties
Product Name |
5-{4-[(4-Methylbenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
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Molecular Formula |
C24H24N2O5S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H24N2O5S/c1-17-2-4-19(5-3-17)16-31-20-8-6-18(7-9-20)14-21-23(28)26(24(29)32-21)15-22(27)25-10-12-30-13-11-25/h2-9,14H,10-13,15-16H2,1H3/b21-14- |
InChI Key |
PLWARVYKYFATCS-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)N4CCOCC4 |
SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4 |
Origin of Product |
United States |
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